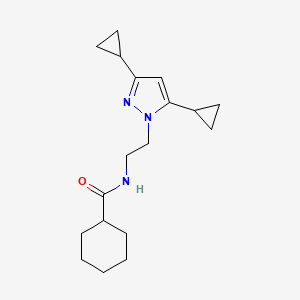

5-methyl-N,4-diphenyl-2-Thiazolamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-methyl-N,4-diphenyl-2-Thiazolamine" is not directly mentioned in the provided papers. However, the papers discuss various thiazole and thiadiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, and they are known for their diverse biological activities, including anticancer properties , antimicrobial activities , and potential applications in nonlinear optics (NLO) .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and condensation methods. For instance, novel thiazolidine-2,4-dione derivatives were synthesized using substituted aromatic sulfonyl chlorides and alkyl halides, characterized by spectroscopic techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Similarly, thiadiazoline derivatives were prepared from tetrahydropyran-4-one via thiosemicarbazone intermediates, with spectral characterization including NMR and X-ray diffraction . Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates . These methods provide a basis for the synthesis of related compounds like "5-methyl-N,4-diphenyl-2-Thiazolamine".

Molecular Structure Analysis

The molecular structures of thiazole derivatives are often confirmed by X-ray crystallography. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined and compared with density functional theory (DFT) calculations, revealing insights into the bond lengths, angles, and electronic properties . The crystal structure of 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole was also determined, showing a planar molecule with a dihedral angle between the rings . These studies provide valuable information on the molecular geometry and electronic structure of thiazole derivatives.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be influenced by substituents on the thiazole ring. For instance, the presence of a nitro group on the thiazolidinone moiety was found to be important for antiproliferative activity . The antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was also studied, with some compounds showing significant activity against bacterial and fungal strains . These findings suggest that "5-methyl-N,4-diphenyl-2-Thiazolamine" may also exhibit interesting chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The spectral characterization, including NMR and IR, helps in understanding the functional groups present and their chemical environment . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, provide insights into the reactivity and polarity of the molecules . The crystallographic studies reveal the solid-state arrangement and intermolecular interactions, which can affect the compound's solubility, melting point, and other physical properties .

科学的研究の応用

Heterocyclic Compound Synthesis

Thiazole derivatives are pivotal in the synthesis of various heterocyclic compounds. For instance, the reaction of certain thiazolium perchlorates with active methylenes can yield a variety of heterocycles, including pyrimidines and thiazoles, which are fundamental in developing pharmaceuticals and agrochemicals (Shibuya, 1984).

Corrosion Inhibition

Thiazole derivatives exhibit significant potential as corrosion inhibitors, protecting metals from degradation. Studies on 2-amino-4-methyl-thiazole and thiazolidinedione derivatives have shown these compounds to effectively inhibit corrosion in various metal environments, highlighting their industrial applications in metal preservation and maintenance (Yüce et al., 2014) (Yadav et al., 2015).

Antimicrobial and Antioxidant Properties

Certain thiazole derivatives have been explored for their antimicrobial and antioxidant properties. New hydrazones bearing thiazole scaffolds have demonstrated moderate to good growth inhibition activity against various bacterial strains and possess significant antioxidant properties, which could be beneficial in developing new therapeutic agents (Nastasă et al., 2015).

Antiproliferative Activity

Thiazolidinedione derivatives, related to thiazole chemistry, have shown in vitro antiproliferative activity against human cancer cell lines. This suggests their potential use in cancer research and therapy, offering a foundation for developing new anticancer drugs (Chandrappa et al., 2008).

Organic Electronics and Solar Cells

Thiazole derivatives are significant in organic electronics, particularly in the development of solar cells. An organo-sulfur compound based on a thiazole structure has been utilized as a novel redox couple in dye-sensitized solar cells, demonstrating the role of thiazoles in renewable energy technologies (Rahman et al., 2018).

将来の方向性

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biological pathways due to their broad spectrum of activity .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

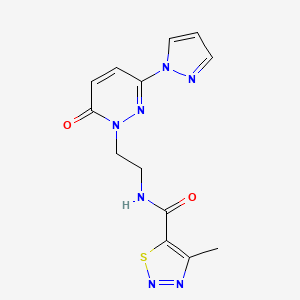

IUPAC Name |

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-15(13-8-4-2-5-9-13)18-16(19-12)17-14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUIKWYVWACDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N,4-diphenyl-2-Thiazolamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)

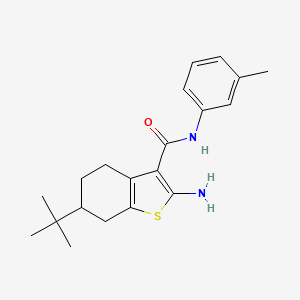

![3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2509042.png)

![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)

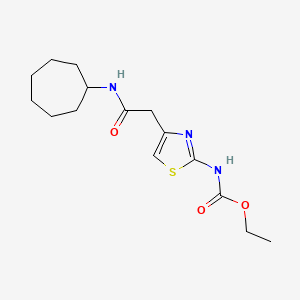

![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)

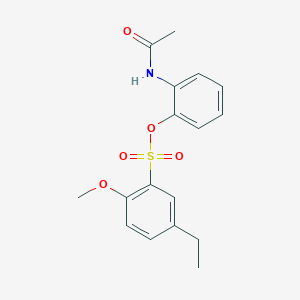

![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)